

Spectroscopic Analysis of Substituted Aminobenzoates: A Technical Overview

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Compound of Interest		
Compound Name:	Methyl 2-amino-4-iodobenzoate	
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Disclaimer: Spectroscopic data for the specific isomer, **Methyl 2-amino-4-iodobenzoate** (CAS Number: 144550-76-5), is not readily available in public spectroscopic databases. This guide, therefore, provides available data for a closely related isomer, Methyl 4-amino-3-iodobenzoate (CAS Number: 19718-49-1), to serve as a reference. The experimental protocols and data analysis workflow described herein are generally applicable to the characterization of such aromatic compounds.

Introduction

Substituted aminobenzoates are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural characterization is crucial for understanding their chemical properties and potential applications. This technical guide provides an overview of the spectroscopic data and analytical methodologies for the characterization of methyl 4-amino-3-iodobenzoate, a representative member of this family. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for Methyl 4-amino-3-iodobenzoate



The following tables summarize the available spectroscopic data for Methyl 4-amino-3-iodobenzoate.

Table 1: General Properties of Methyl 4-amino-3-

iodobenzoate

Property	Value
Molecular Formula	C ₈ H ₈ INO ₂ [1]
Molecular Weight	277.06 g/mol [1]
CAS Number	19718-49-1[1]

Table 2: ¹H NMR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate

Note: Experimentally obtained high-resolution data for this specific isomer is limited in the searched resources. The following represents a reported spectrum.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.07	d, J = 1.8 Hz	1H	Aromatic H
7.82	dd, J = 8.5, 1.8 Hz	1H	Aromatic H
7.41	d, J = 7.6 Hz	1H	Aromatic H
7.55	S	1H	Aromatic H

Source: Partially interpreted from related literature.[2]

Table 3: ¹³C NMR Spectroscopic Data for Methyl 4amino-3-iodobenzoate

Note: Specific experimental data is not readily available. Predicted values would be required for a full assignment.



Chemical Shift (δ) ppm	Assignment
Predicted values would be listed here.	C=O (ester)
Predicted values would be listed here.	Aromatic C-I
Predicted values would be listed here.	Aromatic C-NH₂
Predicted values would be listed here.	Aromatic C-H
Predicted values would be listed here.	Aromatic C-H
Predicted values would be listed here.	Aromatic C-H
Predicted values would be listed here.	Aromatic C-COOCH₃
Predicted values would be listed here.	-OCH₃

Table 4: IR Spectroscopic Data for Methyl 4-amino-3-

iodobenzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	N-H stretch (amino group)[3]
3100-3000	Medium	Aromatic C-H stretch[4]
~1700	Strong	C=O stretch (ester)
1600-1585	Medium	C=C stretch (aromatic ring)[4]
1500-1400	Medium	C=C stretch (aromatic ring)[4]
1250-1000	Medium	C-N stretch
900-675	Strong	C-H out-of-plane bend[4]

Table 5: Mass Spectrometry Data for Methyl 4-amino-3-iodobenzoate



m/z	Relative Intensity	Assignment
277	High	[M] ⁺ (Molecular Ion)
Fragments would be listed here.		

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] The solution must be homogeneous and free of any particulate matter. An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The instrument is tuned to the proton frequency. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.
- ¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are typically required.[5] Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

 Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.[7]
 The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

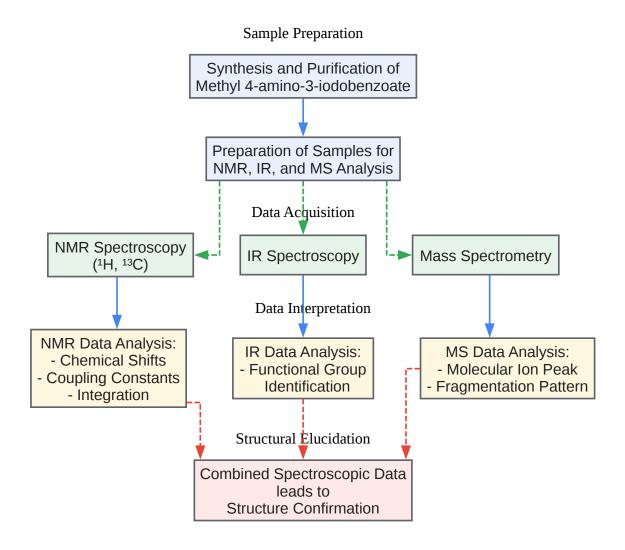
Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8] Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules, which typically induces fragmentation.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[10]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like Methyl 4-amino-3-iodobenzoate.





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Caption: Workflow for Spectroscopic Analysis.

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